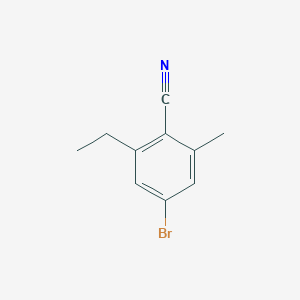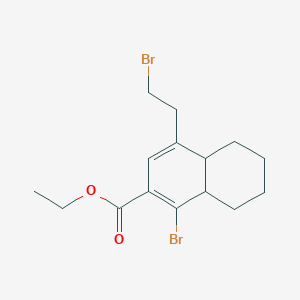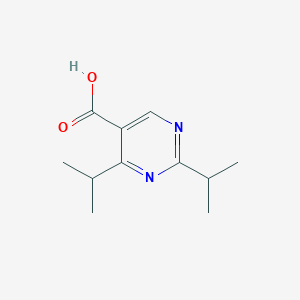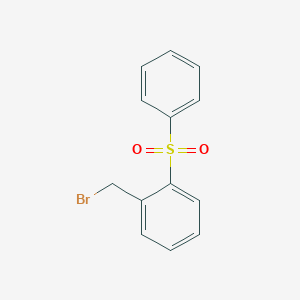![molecular formula C25H35N3O3 B12095368 2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)
2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide is a synthetic compound with a complex structure that includes a hydroxyphenylethyl group, valine, leucine, and an anilide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide typically involves the following steps:
Formation of the Hydroxyphenylethyl Group: This step involves the reaction of phenylacetaldehyde with a suitable reducing agent to form 2-hydroxy-1-phenylethanol.
Peptide Bond Formation: The hydroxyphenylethyl group is then coupled with valine and leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Anilide Formation: Finally, the resulting peptide is reacted with aniline under suitable conditions to form the anilide moiety.
Industrial Production Methods: Industrial production of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group in the hydroxyphenylethyl moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the peptide backbone can be reduced to form an alcohol.
Substitution: The anilide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-oxo-1-phenylethanol.
Reduction: Formation of 2-hydroxy-1-phenylethanol.
Substitution: Formation of substituted anilides.
科学的研究の応用
N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological pathways involving peptides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenylethyl group may interact with active sites of enzymes, while the peptide backbone can mimic natural peptides, influencing biological pathways. The anilide moiety may enhance the compound’s binding affinity and specificity.
類似化合物との比較
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-amide
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-ester
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-thioester
Comparison: N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide is unique due to its anilide moiety, which may confer distinct chemical and biological properties compared to its amide, ester, and thioester analogs. The anilide group can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
特性
分子式 |
C25H35N3O3 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C25H35N3O3/c1-17(2)15-21(24(30)26-20-13-9-6-10-14-20)28-25(31)23(18(3)4)27-22(16-29)19-11-7-5-8-12-19/h5-14,17-18,21-23,27,29H,15-16H2,1-4H3,(H,26,30)(H,28,31) |
InChIキー |
ZQVWSJFZTHUZSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(CO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)



![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)




![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)


![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)
